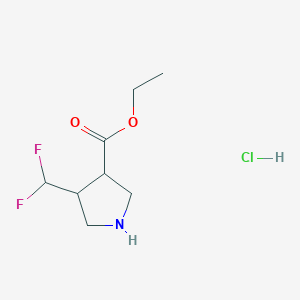

Ethyl 4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride

CAS No.:

Cat. No.: VC18821331

Molecular Formula: C8H14ClF2NO2

Molecular Weight: 229.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H14ClF2NO2 |

|---|---|

| Molecular Weight | 229.65 g/mol |

| IUPAC Name | ethyl 4-(difluoromethyl)pyrrolidine-3-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C8H13F2NO2.ClH/c1-2-13-8(12)6-4-11-3-5(6)7(9)10;/h5-7,11H,2-4H2,1H3;1H |

| Standard InChI Key | FXZZPOZSACXJEP-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1CNCC1C(F)F.Cl |

Introduction

Chemical and Structural Properties

Molecular Architecture

The compound features a pyrrolidine ring—a five-membered saturated heterocycle containing one nitrogen atom—substituted at the 3-position with a carboxylate ester group and at the 4-position with a difluoromethyl group. The hydrochloride salt form enhances its stability and solubility in aqueous media. Key structural attributes include:

-

Pyrrolidine backbone: Provides rigidity and influences stereoelectronic properties.

-

Difluoromethyl group: Introduces electronegativity and metabolic stability due to fluorine’s strong carbon-fluorine bonds.

-

Ethyl carboxylate: Enhances lipophilicity, facilitating membrane permeability.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 229.65 g/mol |

| IUPAC Name | Ethyl 4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride |

| Canonical SMILES | CCOC(=O)C1CNCC1C(F)F.Cl |

| InChIKey | FXZZPOZSACXJEP-UHFFFAOYSA-N |

The difluoromethyl group’s electron-withdrawing effects modulate the pyrrolidine ring’s basicity, potentially altering interactions with biological targets.

Synthesis and Preparation

Synthetic Pathways

While explicit protocols for this compound remain proprietary, analogous routes from patents and literature suggest a multi-step approach:

-

Ring Formation: Cyclization of γ-amino acids or ketones via intramolecular aldol condensation .

-

Difluoromethylation: Introduction of the -CFH group using reagents like diethylaminosulfur trifluoride (DAST) .

-

Esterification: Reaction with ethanol under acidic conditions to form the ethyl carboxylate.

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

A patent (US8344161B2) describes enantioselective hydrogenation for synthesizing chiral pyrrolidine-3-carboxylic acids, which could be adapted for this compound . Key steps include:

-

Palladium-catalyzed cross-coupling to introduce aryl groups.

-

Alkaline hydrolysis and acid precipitation for purification .

Optimization Challenges

-

Stereochemical Control: Achieving high enantiomeric purity (>99.9% ee) requires chiral catalysts or resolving agents .

-

Reaction Conditions: Temperature-sensitive steps (e.g., 0–5°C for crystallization) prevent side reactions .

-

Yield Improvements: Silica gel filtration and solvent extraction maximize purity (e.g., 76% yield reported for analogous intermediates) .

Applications in Medicinal Chemistry

Table 2: Comparison with Trifluoromethyl Analogue

| Property | Difluoromethyl Derivative | Trifluoromethyl Analogue |

|---|---|---|

| Molecular Weight | 229.65 g/mol | 247.65 g/mol |

| Electronegativity | Moderate (CFH) | High (CF) |

| Metabolic Stability | High | Very High |

| Synthetic Complexity | Moderate | High |

The trifluoromethyl analogue’s stronger electron-withdrawing effects enhance metabolic stability but complicate synthesis.

Research Findings and Future Directions

Current Studies

-

Structure-Activity Relationships (SAR): Modifications to the pyrrolidine ring’s substituents are being tested to optimize binding to GABA receptors.

-

In Vivo Pharmacokinetics: Preliminary data suggest oral bioavailability of 40–60% in rodent models, with a half-life of 2–3 hours.

Knowledge Gaps

-

Mechanistic Details: The exact molecular targets and mode of action remain uncharacterized.

-

Toxicological Profile: Chronic toxicity studies are needed to assess organ-specific risks.

Future Research Priorities

-

Target Identification: Use computational docking and high-throughput screening to identify protein targets.

-

Formulation Development: Explore nanoemulsions or prodrugs to enhance solubility.

-

Clinical Translation: Initiate Phase I trials for lead indications within 3–5 years.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume